molecular formula C24H37ClN2 B6315693 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride, min. 97% CAS No. 1583244-06-7

1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride, min. 97%

Cat. No.: B6315693
CAS No.: 1583244-06-7
M. Wt: 389.0 g/mol
InChI Key: KRODWXYVTUXSFG-UHFFFAOYSA-M
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Description

1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride, min. 97% is a useful research compound. Its molecular formula is C24H37ClN2 and its molecular weight is 389.0 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride, min. 97% is 388.2645269 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Electrochemical and Chemical Reduction

  • Electrochemical Reduction : This compound is reduced both electrochemically and chemically to produce a nucleophilic carbene. This process demonstrates compatibility and persistence in ionic liquids like tetradecyl(trihexyl)phosphonium chloride (Gorodetsky et al., 2004).

Synthesis of N-heterocyclic Carbene (NHC) Precursors

  • Synthesis of NHC Precursors : It serves as a precursor for NHC ligands and catalysts. Its derivatives are synthesized in high yields, hinting at its efficiency in producing NHC ligands (Hintermann, 2007).

Reactivity with Halide Sources

  • Reactivity with Halogen and Halide Sources : The compound demonstrates significant reactivity with various halide sources, leading to the formation of diverse imidazolium species. These reactions are key in the exploration of NHC chemistry (Cole et al., 2002).

Catalytic Applications

  • Catalysis in Cross-Coupling Reactions : It's used in palladium-catalyzed cross-coupling reactions, demonstrating high efficacy and versatility in generating alpha-arylmalononitriles (Gao et al., 2003).

Synthesis of Chiral Complexes

  • Synthesis of Chiral Complexes : This compound is instrumental in synthesizing chiral nickel-N-heterocyclic carbene complexes, which are potential catalysts for hydrosilylation of ketones (Rocquin et al., 2016).

Structural and Supramolecular Studies

  • Crystal Structure Determination : It aids in the synthesis of unique double salts with remarkable supramolecular channels, contributing to the understanding of crystallography and molecular interactions (Henrion et al., 2015).

Environmental and Ecotoxicity Studies

  • Ecotoxicity Evaluation : Studies focus on its degradation and environmental impact, providing insight into the ecotoxicity of such compounds (Pieczyńska et al., 2015).

Catalyst in Organic Synthesis

  • Nucleophilic Catalyst in Organic Reactions : It acts as a nucleophilic catalyst for cyanosilylation of aldehydes, showcasing its versatility in organic synthesis (Fukuda et al., 2006).

Nanoparticle-supported Ionic Liquid Catalyst

  • Nanoparticle-supported Ionic Liquid Catalyst : The compound, when immobilized on nanoparticles, serves as an efficient catalyst for synthesis in ultrasonic irradiation conditions, indicating its potential in advanced material synthesis (Safari & Zarnegar, 2013).

Properties

IUPAC Name

1-cyclododecyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N2.ClH/c1-20-17-21(2)24(22(3)18-20)26-16-15-25(19-26)23-13-11-9-7-5-4-6-8-10-12-14-23;/h15-19,23H,4-14H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRODWXYVTUXSFG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCCCCCC3)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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